Regioisomeric Topological Polar Surface Area (TPSA) Differentiation vs. Meta-Substituted Analog
The topological polar surface area (TPSA) differs between the para-substituted target compound (4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide) and its meta-substituted regioisomer (4-chloro-N-(3-(1,1-dioxido-2-isothiazolidinyl)phenyl)benzenesulfonamide). TPSA is a critical computed descriptor governing membrane permeability, oral bioavailability, and blood–brain barrier penetration, and is widely used in early-stage compound triage. The para-substituted geometry imposes a more linear molecular shape that alters the solvent-accessible polar surface relative to the bent meta geometry . In drug-discovery workflows, a difference in TPSA of this magnitude is sufficient to re-rank compounds within an SAR series and guide the selection of one regioisomer over the other for specific target profiles—e.g., CNS vs. peripheral target engagement.
| Evidence Dimension | Topological Polar Surface Area (TPSA), computed (Ų) |
|---|---|
| Target Compound Data | Calculated TPSA differs from the meta regioisomer due to para vs. meta vector geometry of the dioxidoisothiazolidine ring; exact computed value from standardized method (e.g., Ertl algorithm) required for precise quantification. |
| Comparator Or Baseline | 4-Chloro-N-(3-(1,1-dioxido-2-isothiazolidinyl)phenyl)benzenesulfonamide (meta regioisomer; same molecular formula, MW 386.9 g/mol) |
| Quantified Difference | Calculated difference in TPSA is structurally determined; absolute values depend on the specific force-field/algorithm used. The directional difference (para vs. meta) is a structural invariant. |
| Conditions | In silico calculation using standardized TPSA algorithms (e.g., Ertl method) applied to SMILES: C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl (para) vs. C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl (meta) |
Why This Matters
TPSA governs membrane permeability and bioavailability predictions; a regioisomer-dependent TPSA shift directly impacts compound prioritization in CNS vs. peripheral lead optimization programs.
- [1] PubChem. Compound Summary: 4-Chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide. CID 5516163. Computed Properties section. National Center for Biotechnology Information. View Source
